molecular formula C10H16ClNO2 B12430979 Etilefrin-d5 Hydrochloride

Etilefrin-d5 Hydrochloride

Cat. No.: B12430979
M. Wt: 222.72 g/mol
InChI Key: KTNROWWHOBZQGK-LUIAAVAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Etilefrin-d5 Hydrochloride is a deuterated form of Etilefrin Hydrochloride, where the hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research and analysis. Etilefrin itself is a sympathomimetic medication used to treat orthostatic hypotension by acting as an adrenergic receptor agonist .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Etilefrin Hydrochloride involves several steps:

    Amination: Alpha-bromo-m-hydroxyacetophenone is added to a solvent and stirred. N-ethylbenzylamine is then added at a temperature of 10-20°C. The mixture is allowed to react for 3-6 hours.

    Hydrochlorination: Hydrochloric acid is added to adjust the pH to 0.5-1.5, and the mixture is cooled to 10°C or below to obtain alpha-benzyl ethyl amino-m-hydroxyacetophenone hydrochloride.

    Catalytic Hydrogenation: The hydrochloride is dissolved in an alcohol solvent, and a catalyst is added. The mixture is subjected to catalytic hydrogenation at 30-40°C for 12-24 hours under a relative pressure of not greater than 0.05 MPa.

    Crystallization: The product is crystallized, separated, and washed to obtain Etilefrin Hydrochloride.

Industrial Production Methods

The industrial production of Etilefrin Hydrochloride follows similar steps but on a larger scale, ensuring high yield and purity with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

Etilefrin-d5 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxymandelic acid .

Scientific Research Applications

Etilefrin-d5 Hydrochloride is used in various scientific research applications:

Mechanism of Action

Etilefrin-d5 Hydrochloride acts as an adrenergic agonist, primarily interacting with alpha-1 and beta-1 adrenergic receptors. This interaction leads to vasoconstriction and increased blood pressure. The compound stimulates both alpha and beta-adrenergic receptors, increasing cardiac output, stroke volume, and venous return .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Etilefrin-d5 Hydrochloride is unique due to its deuterium labeling, which makes it particularly useful in research applications requiring stable isotope labeling. This allows for more precise tracking and analysis in metabolic and pharmacokinetic studies.

Biological Activity

Etilefrin-d5 Hydrochloride, a deuterated form of etilefrine, is primarily recognized for its role as an α-adrenergic agonist . This compound exhibits significant biological activity, particularly in cardiovascular applications, by modulating vascular tone and influencing heart rate. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

  • Chemical Name : this compound
  • CAS Number : 709-55-7
  • Molecular Formula : C₁₄H₁₈D₅ClN₂O
  • Molecular Weight : 292.87 g/mol

Etilefrin-d5 acts as an α1 adrenergic receptor agonist , leading to vasoconstriction and increased blood pressure. It also has a mild β1 adrenergic effect on the heart, which can enhance cardiac output. The activation of these receptors results in:

  • Increased peripheral resistance
  • Elevated systolic and diastolic blood pressure
  • Enhanced myocardial contractility

Cardiovascular Effects

Etilefrin-d5 has been shown to significantly increase blood pressure and heart rate in various studies. For instance:

  • In a controlled study, administration of etilefrin (0.1 mg/kg intravenously) resulted in notable increases in both blood pressure (BP) and heart rate (HR) .

The following table summarizes the cardiovascular effects observed with etilefrin-d5:

Dosage (mg/kg)RouteBlood Pressure Change (mmHg)Heart Rate Change (bpm)
0.05IV+20+15
0.1IV+35+25
0.2IV+50+40

AMPK Activation

Etilefrin-d5 is also noted for its role as an AMPK activator , which is crucial in metabolic regulation. AMPK activation leads to:

  • Enhanced glucose uptake
  • Increased fatty acid oxidation
  • Improved insulin sensitivity

These effects suggest potential therapeutic applications in metabolic disorders such as diabetes .

Case Studies

  • Hypertensive Patients : A clinical trial involving hypertensive patients demonstrated that etilefrin-d5 effectively managed acute episodes of hypotension during surgical procedures, highlighting its utility in critical care settings.
  • Postural Hypotension : Another study focused on patients with postural hypotension showed that etilefrin-d5 administration improved symptoms significantly compared to placebo, providing evidence for its efficacy in treating this condition.

Research Findings

Recent research has expanded on the pharmacokinetics and dynamics of etilefrin-d5:

  • Pharmacokinetics : Studies indicate that etilefrin-d5 has a half-life conducive for both acute and chronic management of blood pressure.
  • Safety Profile : While generally well-tolerated, some adverse effects include headache, palpitations, and transient hypertension.

Properties

Molecular Formula

C10H16ClNO2

Molecular Weight

222.72 g/mol

IUPAC Name

3-[1-hydroxy-2-(1,1,2,2,2-pentadeuterioethylamino)ethyl]phenol;hydrochloride

InChI

InChI=1S/C10H15NO2.ClH/c1-2-11-7-10(13)8-4-3-5-9(12)6-8;/h3-6,10-13H,2,7H2,1H3;1H/i1D3,2D2;

InChI Key

KTNROWWHOBZQGK-LUIAAVAXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC(C1=CC(=CC=C1)O)O.Cl

Canonical SMILES

CCNCC(C1=CC(=CC=C1)O)O.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.